molecular formula C11H22O B1266615 3-Butyl-2-heptanone CAS No. 997-69-3

3-Butyl-2-heptanone

Cat. No. B1266615
CAS RN: 997-69-3
M. Wt: 170.29 g/mol
InChI Key: JTBWYOMMEUSFLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-heptanone, closely related to 3-Butyl-2-heptanone, involves n-butyl aldehyde and propanone via cross aldol condensation, dehydration, and catalyzed hydrogenation, employing NaOH as the condensation catalyst, ZnCl₂ as a co-catalyst, and Pd/C as the hydrogenation catalyst. Optimal results are achieved with specific conditions, highlighting the importance of catalyst selection and reaction conditions in the synthesis process (Jiang Ping-ping et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Butyl-2-heptanone, such as heptafulvenes and heptanones, has been extensively studied. These studies reveal the intricate details of their structural characteristics, including bond lengths, angles, and spatial arrangements, which are crucial for understanding their reactivity and physical properties. For example, the crystal structure analysis of certain heptanone derivatives provides insight into the contorted stacking and three-dimensional lattice formation, which can influence the material's properties and reactivity (T. Fujikawa et al., 2017).

Chemical Reactions and Properties

3-Butyl-2-heptanone undergoes various chemical reactions, including cycloadditions, which are critical for synthesizing complex organic molecules. For instance, the double 1,3-dipolar cycloaddition of phenylsydnone with dienes highlights its reactivity towards forming bicyclic compounds, a fundamental reaction for organic synthesis (A. Haneda et al., 1976).

Physical Properties Analysis

The physical properties of 3-Butyl-2-heptanone, including its dielectric constant, refractive index, density, and viscosity, have been the subject of research. These properties are essential for understanding the compound's behavior in different environments and applications. Studies such as those on 3-s-butylsydnone provide comparative analyses of physical constants, helping elucidate the effects of structural variations on physical properties (Y. Sasaki et al., 1994).

Chemical Properties Analysis

The chemical properties of 3-Butyl-2-heptanone, including reactivity and stability, are influenced by its molecular structure and the presence of functional groups. The compound exhibits a range of reactivities, from hydrolytic reactions to polymerizations, depending on the conditions and reactants involved. For example, the catalyzed synthesis from 1-butanol to 4-heptanone demonstrates the potential for creating specific ketones through selective catalysis and reaction conditions (N. Plint et al., 1999).

Scientific Research Applications

Application in Ionic Liquids and Wacker Reaction

3-Butyl-2-heptanone's applications in scientific research can be observed in the field of ionic liquids and their use in the Wacker reaction. A study by Dai (2007) explored the preparation of various alkyl imidazolium ionic liquids, including butyl-based ones. These were used in the Wacker reaction of 1-heptene with molecular oxygen, leading to the formation of 2-heptanone. This study showed that ionic liquids could serve as alternative solvents for traditional, toxic, volatile organic solvents in such reactions (Dai, 2007).

Synthesis and Chemical Behavior

The synthesis of related ketones, such as 2-heptanone, through various chemical reactions, provides insight into the chemical behavior and potential applications of 3-butyl-2-heptanone. Jiang Ping-ping et al. (2004) investigated the synthesis of 2-heptanone using n-butyl aldehyde and propanone, highlighting the potential pathways and methods that could be adapted for similar compounds like 3-butyl-2-heptanone (Jiang Ping-ping, Wang Heng-xiu, Li Qi, Zhang Dian-peng, Chenxiao Qi, 2004).

Inhibition of Seed Germination

Research by Bradow and Connick (1988) indicated that compounds like 2-heptanone, which is structurally similar to 3-butyl-2-heptanone, could significantly inhibit the germination of various seeds. This suggests potential applications of 3-butyl-2-heptanone in agricultural research, particularly in understanding and controlling seed germination and growth (Bradow & Connick, 1988).

Environmental and Atmospheric Studies

The atmospheric chemistry of related ketones provides a framework for understanding the environmental impact and behavior of 3-butyl-2-heptanone. Atkinson, Tuazon, and Aschmann (2000) studied the reactions of hydroxyl radicals with 2-heptanone, shedding light on its potential atmospheric reactions. Such studies can be useful in assessing the environmental impact of 3-butyl-2-heptanone (Atkinson, Tuazon, & Aschmann, 2000).

Safety And Hazards

3-Butyl-2-heptanone should be handled with care. It is advised to avoid breathing its vapours, mist, or gas, and to avoid contact with skin, eyes, and clothing . It is also recommended to use only non-sparking tools and to take precautionary measures against static discharges .

properties

IUPAC Name

3-butylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBWYOMMEUSFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244216
Record name 2-Heptanone, 3-butyl-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-heptanone

CAS RN

997-69-3
Record name 3-Butyl-2-heptanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanone, 3-butyl-
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Record name 997-69-3
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Record name 2-Heptanone, 3-butyl-
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Record name 3-BUTYL-2-HEPTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HO House, BM Trost - The Journal of Organic Chemistry, 1965 - ACS Publications
Conclusion Although the results that are reported here by-no means prove the mechanism of alcohol oxidation by lead tetraacetate, they highly suggest, at least in part, a free-radical …
Number of citations: 157 pubs.acs.org
WJ BAILEY, JJ DALY JR - The Journal of Organic Chemistry, 1957 - ACS Publications
… (XIII) at 490 gave a 33% conversion to 3butyl-2-heptanone (XIV) and a 41% recovery of … The 3-butyl-2-heptanone (XIV) was further characterized by conversion to its semicarbazone…
Number of citations: 15 pubs.acs.org
PG Kletzke - Journal of Chemical and Engineering Data, 1973 - ACS Publications
The first rule is based on the following considerations: All of the alkanones may be formally derived from 2-propanone by the successive introduction of methyl groups as illustrated In …
Number of citations: 3 pubs.acs.org
JJ DALY JR - 1955 - search.proquest.com
… 3-Butyl-2-heptanone. - The pyrolysis of 70.1 g. (0.29 mole) of ethyl cC, … (33%) of 3-butyl-2-heptanone, bp 85-88 (8 mm.), … 3-Butyl-2-heptanone semicarbazone melted at 108-109 . (lit. mp …
Number of citations: 0 search.proquest.com
Y Kita, Y Yoshida, S Mihara, A Furukawa, K Higuchi… - Tetrahedron, 1998 - Elsevier
An efficient pinacol rearrangement mediated by trialkyl orthoformate has been developed. The reactions of various types of diols with a catalytic amount of a Lewis acid in the presence …
Number of citations: 21 www.sciencedirect.com
S Ramseyer - 1962 - search.proquest.com
I wish to thank the Department of Chemistry of Barnard College for a teaching assistantship, and Columbia University for appointment to the David W. and Ellen A. Ferguson Fellowship. …
Number of citations: 0 search.proquest.com
NP Tarasova, PA Zagorets… - Journal of Organic …, 1976 - Consultants Bureau
Number of citations: 0
DI DI
Number of citations: 0

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